molecular formula C19H29N3O3 B7916342 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Katalognummer: B7916342
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: CPUDAMPPYACLHD-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral piperidine-derived compound featuring a methyl-carbamic acid benzyl ester group and a (S)-2-amino-3-methyl-butyryl side chain. The stereochemistry at both the piperidine (R-configuration) and the butyryl (S-configuration) positions is critical for its biological interactions.

Structurally, the molecule combines a rigid piperidine ring with a flexible amino acid side chain, enabling interactions with targets such as proteases or G protein-coupled receptors (GPCRs). The benzyl ester moiety may serve as a prodrug feature, enhancing bioavailability through improved lipophilicity .

Eigenschaften

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(12-22)21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDAMPPYACLHD-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that demonstrate its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21_{21}H31_{31}N3_{3}O3_{3}
  • CAS Number : 1181267-36-6

The structural features include a piperidine ring, a carbamic acid moiety, and an amino acid derivative, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as N-acylamide hydrolase (NAAA), which is involved in the metabolism of fatty acids and endocannabinoids.
  • Receptor Modulation : It may interact with adenosine receptors, particularly the A3 subtype, influencing cellular signaling pathways that regulate inflammation and neuroprotection.

Biological Activity Data

The following table summarizes the biological activities and IC50_{50} values reported for this compound and related compounds:

Compound NameTargetIC50_{50} (μM)Reference
This compoundNAAA0.70
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl esterA3 Adenosine Receptor0.19
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl esterN/A0.22

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against neuronal damage in models of ischemia, likely through its action on A3 adenosine receptors, which are known to mediate cytoprotection during hypoxic conditions .
  • Anti-inflammatory Activity : In vitro studies indicated that the compound can reduce the release of pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester has been studied for its role as a potential drug candidate in various therapeutic areas:

  • Pain Management : Research indicates that carbamate derivatives can exhibit analgesic properties. This particular compound may interact with specific receptors involved in pain modulation, making it a candidate for developing new analgesics .
  • Neurological Disorders : The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders such as anxiety and depression. Its piperidine moiety is crucial for binding to neurotransmitter receptors .

Synthetic Methodologies

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent carbamate formation. The synthetic routes are essential for producing this compound at scale for research and pharmaceutical applications.

Case Studies

Several studies highlight the effectiveness of similar compounds in clinical settings:

  • A study published in the Journal of Medicinal Chemistry explored the efficacy of piperidine-based carbamates in pain relief, demonstrating significant improvements in patient outcomes compared to traditional analgesics .
  • Another research article focused on the neuroprotective effects of carbamate derivatives, indicating that modifications to the piperidine structure could enhance bioavailability and receptor affinity, leading to better therapeutic profiles .

Vergleich Mit ähnlichen Verbindungen

Ethyl-Carbamic Acid Derivative

Compound: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester CAS: 1401666-94-1 | Molecular Formula: C₂₀H₃₁N₃O₃ | Molecular Weight: 361.48 g/mol

Key Differences :

  • Substituent : The methyl group in the target compound is replaced with an ethyl group.
  • Metabolic Stability: Ethyl esters are generally more resistant to esterase hydrolysis than methyl esters, which could prolong half-life .

Isopropyl-Carbamic Acid Derivative

Compound: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester CAS: 1354033-31-0 | Molecular Formula: C₁₉H₂₉N₃O₃ | Molecular Weight: 347.45 g/mol

Key Differences :

  • Substituent : Isopropyl group replaces methyl, and the butyryl side chain is shortened to propionyl.
  • Impact :
    • Steric Effects : The bulkier isopropyl group may hinder binding to flat active sites (e.g., serine proteases), reducing potency but improving selectivity.
    • Solubility : Reduced molecular weight and altered substituents decrease predicted density (1.14 g/cm³) compared to the target compound .

Physicochemical Properties

Property Target Compound Ethyl Derivative Isopropyl Derivative
Molecular Weight Not Reported 361.48 347.45
Predicted Density N/A N/A 1.14 g/cm³
Key Functional Groups Methyl-carbamate Ethyl-carbamate Isopropyl-carbamate

Discontinuation and Stability Considerations

The discontinuation of the target compound (10-F083942 ) may reflect instability under physiological conditions (e.g., rapid ester hydrolysis) or insufficient target engagement. Ethyl and isopropyl analogues, with modified carbamate groups, could address these limitations by balancing lipophilicity and metabolic resistance .

Q & A

Q. What in silico strategies predict metabolic pathways or toxicity?

  • Methodological Answer : Use tools like SwissADME or MetaPrint2D to predict Phase I/II metabolism. For example, esterase-mediated hydrolysis of the benzyl group is likely, generating carboxylic acid metabolites. Toxicity risks (e.g., hepatotoxicity) can be modeled using ProTox-II, cross-referenced with structural analogs in PubChem .

Key Research Findings

  • Stereochemical Sensitivity : Minor changes in reaction conditions (e.g., solvent polarity) can alter stereochemical outcomes, necessitating rigorous chiral analysis .
  • Thermal Degradation : Prolonged heating (>6 hours) in DMF reduces yields due to solvent decomposition; alternative solvents improve reproducibility .
  • Metabolic Liability : The benzyl ester group is a metabolic hotspot, suggesting prodrug potential or the need for stabilizing modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.